molecular formula C16H13F3N4O B2953201 3-cyano-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide CAS No. 1396848-75-1

3-cyano-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Cat. No.: B2953201
CAS No.: 1396848-75-1
M. Wt: 334.302
InChI Key: LLPMIBBNYPMNRM-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-cyano-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide” are not provided in the sources .

Scientific Research Applications

Histone Deacetylase Inhibition

A lead compound identified for its potent histone deacetylase (HDAC) inhibitory activity features a cyanopyridyl moiety, highlighting the utility of cyano substitution in enhancing pharmacological properties. This compound demonstrated significant HDAC1 inhibition and anti-proliferative effects in cancer cells, underscoring the potential of such structures in cancer research and therapy (Andrews et al., 2008).

Potassium Channel Modulation

Investigations into N-pyridyl benzamide derivatives have identified their role as KCNQ2/Q3 potassium channel openers, demonstrating efficacy in animal models of epilepsy and pain. This research highlights the therapeutic potential of these compounds in neurological disorders, although challenges with toxicity have been noted, necessitating further optimization (Amato et al., 2011).

Antineoplastic Activity

The compound flumatinib, an antineoplastic tyrosine kinase inhibitor, is currently undergoing clinical trials for chronic myelogenous leukemia (CML). Research into its metabolism has revealed the predominance of the parent drug in human samples, with metabolites arising from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This study provides critical insights into the metabolic pathways of flumatinib in humans, informing dosing and safety considerations (Gong et al., 2010).

Antimicrobial Applications

Pyrimidinone and oxazinone derivatives, synthesized from citrazinic acid, have been explored for their antimicrobial properties. These compounds, exhibiting good antibacterial and antifungal activities, represent a novel class of antimicrobials with potential utility in combating infectious diseases (Hossan et al., 2012).

Fluoride Ion Sensing

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and characterized for their solid-state properties and solution-phase hydrogen bonding interactions. Notably, one of these compounds exhibits a significant color change in response to fluoride ions, demonstrating its potential as a colorimetric sensor for fluoride anion detection in various applications (Younes et al., 2020).

Safety and Hazards

The safety and hazards associated with “3-cyano-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide” are not mentioned in the sources .

Future Directions

The future directions for “3-cyano-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide” are not specified in the sources .

Properties

IUPAC Name

3-cyano-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c1-10-7-13(16(17,18)19)23-14(22-10)5-6-21-15(24)12-4-2-3-11(8-12)9-20/h2-4,7-8H,5-6H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPMIBBNYPMNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC(=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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